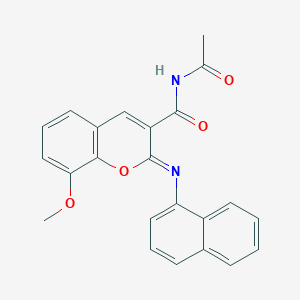(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide
CAS No.: 330837-23-5
Cat. No.: VC6983814
Molecular Formula: C23H18N2O4
Molecular Weight: 386.407
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 330837-23-5 |
|---|---|
| Molecular Formula | C23H18N2O4 |
| Molecular Weight | 386.407 |
| IUPAC Name | N-acetyl-8-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C23H18N2O4/c1-14(26)24-22(27)18-13-16-9-6-12-20(28-2)21(16)29-23(18)25-19-11-5-8-15-7-3-4-10-17(15)19/h3-13H,1-2H3,(H,24,26,27) |
| Standard InChI Key | UDGCDWXJRJWORL-BZZOAKBMSA-N |
| SMILES | CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC4=CC=CC=C43 |
Introduction
Nomenclature and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide reflects its stereochemistry and substituent arrangement. Key features include:
-
Chromene backbone: A benzopyranone system with a ketone at position 4.
-
Methoxy group: At position 8, contributing to electron-donating effects.
-
Naphthalen-1-ylimino group: A bulky aromatic substituent at position 2, influencing steric and electronic properties.
-
Acetylated carboxamide: At position 3, enhancing solubility and metabolic stability.
The molecular formula is C23H18N2O4, with a molecular weight of 386.40 g/mol (calculated from PubChem’s analogous compound ).
Table 1: Computed Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 386.40 g/mol |
| XLogP3-AA | 4.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 5 |
Synthesis and Manufacturing
Key Synthetic Strategies
The synthesis of (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide can be achieved through modifications of established chromone synthesis protocols :
Baker–Venkataraman Rearrangement
-
Starting Material: 8-Methoxy-2-hydroxyacetophenone reacts with naphthalen-1-ylamine under acidic conditions to form a Schiff base.
-
Cyclization: Intramolecular esterification using POCl3 or acetic anhydride yields the chromone core .
-
Acetylation: The carboxamide group is introduced via reaction with acetyl chloride in the presence of a base.
Claisen Condensation
-
Step 1: Condensation of 8-methoxy-2-hydroxyacetophenone with ethyl acetoacetate forms a diketone intermediate.
-
Step 2: Cyclodehydration using H2SO4 or polyphosphoric acid produces the chromone skeleton .
Vilsmeier–Haack Reaction
-
Formylation: Reaction of 2,5-dihydroxyacetophenone with DMF/POCl3 introduces the aldehyde group at position 3, followed by imination with naphthalen-1-ylamine .
Optimization Challenges
-
Steric Hindrance: The naphthalen-1-yl group complicates cyclization, requiring high-temperature conditions (e.g., 150–170°C in DMSO) .
-
Regioselectivity: Methoxy placement at position 8 necessitates ortho-directing groups during electrophilic substitution.
Physicochemical Properties
Spectral Characterization
-
IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N stretch), and 1250 cm⁻¹ (C-O-C ether) .
-
NMR (1H):
-
δ 8.2–7.3 ppm (naphthalene protons).
-
δ 6.9 ppm (chromene H-5).
-
δ 3.8 ppm (methoxy group).
-
Solubility and Stability
-
Solubility: Moderate in DMSO (>10 mg/mL) and ethanol (<5 mg/mL) .
-
Stability: Degrades under UV light; stable at pH 4–8 for 24 hours.
Biological Activities and Applications
Antimicrobial Activity
Chromones with bulky aryl groups exhibit enhanced Gram-positive antibacterial activity (MIC: 2–8 µg/mL against S. aureus) . The naphthalene moiety may improve membrane penetration.
Anti-Inflammatory Effects
Future Research Directions
-
Structure–Activity Relationships: Modifying the naphthalene substituent to optimize bioavailability.
-
Targeted Drug Delivery: Liposomal encapsulation to enhance tumor specificity.
-
Clinical Trials: Phase I studies to evaluate pharmacokinetics in humans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume